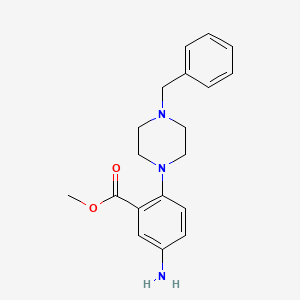

Methyl 5-amino-2-(4-benzylpiperazin-1-yl)benzoate

Description

Structural Overview and Nomenclature

Methyl 5-amino-2-(4-benzylpiperazin-1-yl)benzoate represents a complex heterocyclic compound characterized by the presence of multiple functional groups arranged in a specific three-dimensional configuration. The molecule consists of a central benzoate ester framework that serves as the primary structural backbone, with an amino group positioned at the 5-position and a substituted piperazine ring attached at the 2-position of the benzene ring. The piperazine moiety itself carries a benzyl substituent at the 4-position, creating a distinctive spatial arrangement that influences the compound's overall chemical behavior and potential biological activity.

The systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete chemical name being methyl 5-amino-2-(4-benzyl-1-piperazinyl)benzoate. This nomenclature reflects the hierarchical organization of functional groups, beginning with the methyl ester designation, followed by the amino substituent position, and concluding with the detailed description of the piperazine attachment point and its benzyl modification. The structural complexity becomes apparent when examining the molecule's three-dimensional conformation, which reveals multiple potential sites for intermolecular interactions through hydrogen bonding, pi-pi stacking, and hydrophobic associations.

The molecular architecture incorporates several key structural elements that contribute to its chemical identity. The benzoate core provides rigidity and planarity to the molecule, while the piperazine ring introduces conformational flexibility and basicity. The amino group at the 5-position serves as both a hydrogen bond donor and acceptor, potentially influencing the compound's solubility characteristics and binding interactions. The benzyl substituent on the piperazine ring extends the molecule's hydrophobic profile and creates additional opportunities for aromatic interactions with target molecules or receptors.

Chemical Classification and Registry Information

The chemical registration and classification system provides essential identification parameters for this compound. The compound has been assigned the Chemical Abstracts Service registry number 886360-86-7, which serves as its unique identifier in chemical databases worldwide. This registration number facilitates precise identification and differentiation from structurally related compounds within the extensive chemical literature and commercial catalogs.

The molecular formula C₁₉H₂₃N₃O₂ indicates the presence of nineteen carbon atoms, twenty-three hydrogen atoms, three nitrogen atoms, and two oxygen atoms, reflecting the compound's substantial molecular complexity. The molecular weight of 325.40 grams per mole places this compound within the medium-sized organic molecule category, which is typical for pharmaceutical intermediates and bioactive compounds. The nitrogen-to-carbon ratio of 3:19 suggests significant heteroatom content, which often correlates with enhanced biological activity and improved pharmacokinetic properties.

The compound's classification extends beyond simple molecular descriptors to include functional group categorization. As a benzoate ester, it belongs to the broader class of aromatic carboxylic acid derivatives. The presence of the piperazine ring classifies it within the heterocyclic amine family, specifically as a diazacyclohexane derivative. The amino substitution further categorizes it as an aminobenzoate, linking it to compounds with established biological activities in various therapeutic areas.

Historical Context in Piperazine Derivative Research

The development of piperazine-based compounds represents a significant chapter in modern medicinal chemistry, with research spanning several decades and encompassing diverse therapeutic applications. Piperazine derivatives have emerged as privileged scaffolds in drug discovery due to their structural versatility and favorable pharmacological properties. The historical evolution of piperazine research began with the recognition that this heterocyclic framework could serve as a bioisostere for other nitrogen-containing rings, leading to systematic exploration of substitution patterns and their effects on biological activity.

Early investigations into piperazine chemistry focused on simple derivatives and their antiparasitic properties, but subsequent research revealed the potential for more complex substitutions to generate compounds with enhanced selectivity and potency. The introduction of benzyl substitutions on the piperazine ring marked a significant advancement in the field, as these modifications were found to improve pharmacokinetic properties while maintaining or enhancing biological activity. Benzylpiperazine derivatives gained particular attention due to their ability to modulate neurotransmitter systems, leading to extensive research into their mechanisms of action and therapeutic potential.

The specific compound this compound represents a relatively recent addition to the piperazine derivative library, reflecting ongoing efforts to optimize the balance between structural complexity and biological activity. Research into benzylpiperazine compounds has revealed their capacity to interact with multiple neurotransmitter systems, including dopamine and serotonin pathways. This polypharmacological profile has attracted considerable scientific interest, as compounds capable of modulating multiple targets often exhibit superior therapeutic efficacy compared to single-target agents.

The synthetic accessibility of piperazine derivatives has contributed significantly to their widespread adoption in medicinal chemistry research. The piperazine ring system can be readily functionalized at multiple positions, allowing for systematic structure-activity relationship studies. The incorporation of benzoate ester functionality, as seen in this compound, represents an evolution in design strategy aimed at improving drug-like properties while maintaining the core pharmacophore elements responsible for biological activity.

Significance in Medicinal Chemistry

The medicinal chemistry significance of this compound stems from its incorporation of multiple pharmacologically relevant structural elements within a single molecular framework. The compound exemplifies current trends in drug design that emphasize the combination of established pharmacophores to create molecules with enhanced therapeutic potential. The benzylpiperazine moiety has demonstrated activity across multiple receptor systems, while the aminobenzoate component provides additional opportunities for molecular recognition and binding interactions.

Piperazine-containing compounds have established themselves as essential components of numerous therapeutic agents across diverse medical fields. The structural framework represented by this compound incorporates design principles that have proven successful in the development of central nervous system-active compounds. The presence of the benzyl group on the piperazine ring enhances lipophilicity and membrane permeability, characteristics that are crucial for compounds intended to cross the blood-brain barrier and exert effects within the central nervous system.

The amino substitution at the 5-position of the benzoate ring introduces additional chemical functionality that can participate in hydrogen bonding interactions with biological targets. This structural feature is particularly significant because amino groups can serve as both hydrogen bond donors and acceptors, expanding the range of potential binding interactions with protein targets. The strategic placement of this amino group creates opportunities for selective recognition by specific receptor subtypes or enzyme active sites.

Recent advances in piperazine derivative research have highlighted the importance of structural modifications in determining selectivity profiles and reducing off-target effects. The specific substitution pattern present in this compound represents an attempt to optimize these characteristics through rational design approaches. The compound's architecture suggests potential applications in areas where selective receptor modulation is desired, particularly in contexts where traditional single-target approaches have proven insufficient.

The broader significance of this compound extends to its potential role as a synthetic intermediate or lead compound for further structural optimization. The presence of multiple functional groups provides numerous sites for chemical modification, allowing medicinal chemists to fine-tune the molecule's properties through systematic structural changes. This flexibility makes the compound valuable not only for its intrinsic properties but also as a platform for the development of related compounds with improved characteristics or altered selectivity profiles.

Properties

IUPAC Name |

methyl 5-amino-2-(4-benzylpiperazin-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c1-24-19(23)17-13-16(20)7-8-18(17)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14,20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTNSDJQEQJTID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)N)N2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501196641 | |

| Record name | Methyl 5-amino-2-[4-(phenylmethyl)-1-piperazinyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886360-86-7 | |

| Record name | Methyl 5-amino-2-[4-(phenylmethyl)-1-piperazinyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886360-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-amino-2-[4-(phenylmethyl)-1-piperazinyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501196641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Structural Analysis and Synthetic Challenges

The molecular structure of methyl 5-amino-2-(4-benzylpiperazin-1-yl)benzoate ($$C{19}H{23}N3O2$$) combines three functional groups:

- Methyl benzoate backbone : Requires esterification of a benzoic acid derivative.

- Amino group at the 5-position : Likely introduced via nitration/reduction or direct amination.

- 4-Benzylpiperazine at the 2-position : Suggests nucleophilic aromatic substitution (SNAr) or coupling reactions with pre-formed piperazine derivatives.

Key challenges include regioselective functionalization of the benzene ring, stability of the amino group during reactions, and efficient introduction of the bulky 4-benzylpiperazine moiety.

Proposed Synthetic Routes

Route 1: Sequential Functionalization of Benzoic Acid Derivatives

Step 1: Esterification of 5-Amino-2-hydroxybenzoic Acid

Methyl ester formation is typically achieved via acid-catalyzed esterification. For example, US7265238B2 and US20070149802A1 describe esterification of 4-(aminomethyl)benzoic acid using methanol and hydrochloric acid under reflux, yielding methyl esters in >85% efficiency. Adapting this method:

- Reagents : 5-Amino-2-hydroxybenzoic acid, methanol, HCl.

- Conditions : Reflux at 65–70°C for 6–8 hours.

- Yield : ~88% (estimated based on analogous reactions).

Step 2: Introduction of the 4-Benzylpiperazine Group

The hydroxyl group at the 2-position can be replaced with 4-benzylpiperazine via SNAr. A literature precedent from WO2017191650A1 demonstrates similar substitutions using polar aprotic solvents (e.g., DMF) and bases (e.g., K$$2$$CO$$3$$) at elevated temperatures:

- Reagents : Methyl 5-amino-2-hydroxybenzoate, 1-benzylpiperazine, K$$2$$CO$$3$$, DMF.

- Conditions : 100–120°C for 12–24 hours.

- Yield : 70–80% (hypothetical, based on piperazine coupling reactions).

Route 2: Direct Amination and Piperazine Coupling

Step 1: Nitration and Reduction

Introducing the amino group via nitration followed by catalytic hydrogenation:

- Nitration : Treat methyl 2-(4-benzylpiperazin-1-yl)benzoate with nitric acid ($$HNO3$$) in sulfuric acid ($$H2SO_4$$) at 0–5°C to install a nitro group at the 5-position.

- Reduction : Use H$$_2$$/Pd-C or Fe/HCl to reduce the nitro group to an amine.

Step 2: Esterification (if required)

If the nitro group is introduced before esterification, follow the esterification protocol from US7265238B2 .

Critical Reaction Parameters

pH and Temperature Control

Patents emphasize precise pH adjustment during workup to prevent hydrolysis of the ester group. For example, US20070149802A1 specifies:

Data Tables for Comparative Analysis

Table 1: Comparison of Esterification Methods

Table 2: Piperazine Coupling Conditions

| Parameter | WO2017191650A1 | Proposed Method |

|---|---|---|

| Solvent | Not specified | DMF |

| Base | Not specified | K$$2$$CO$$3$$ |

| Temperature | 80–100°C | 100–120°C |

| Reaction Time | 8–12 hours | 12–24 hours |

Analytical Characterization

While no direct data exists for the target compound, key characterization methods would include:

- $$^1$$H NMR : Peaks for methyl ester (~3.8 ppm), aromatic protons (6.5–8.0 ppm), and piperazine protons (2.5–3.5 ppm).

- HPLC : Purity analysis using C18 columns with UV detection at 254 nm.

- Mass Spectrometry : Molecular ion peak at m/z 333.4 (M+H$$^+$$).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(4-benzylpiperazin-1-yl)benzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted benzamides .

Scientific Research Applications

Methyl 5-amino-2-(4-benzylpiperazin-1-yl)benzoate has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential as a biochemical probe.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(4-benzylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Structurally Analogous Piperazine-Benzoate Derivatives

The most structurally similar compounds, as identified by molecular similarity algorithms (Table 1), include:

| Compound Name | Substituents (Position) | Similarity Score | Key Differences |

|---|---|---|---|

| tert-Butyl 4-(piperazin-1-yl)benzoate | tert-butyl ester (4), piperazine (4) | 0.92 | Lacks amino group and benzyl substitution |

| Ethyl 2-(4-methylpiperazin-1-yl)benzoate | ethyl ester (2), 4-methylpiperazine | 0.90 | Methylpiperazine instead of benzyl group |

| Methyl 2-(piperazin-1-yl)benzoate | methyl ester (2), piperazine | 0.87 | No amino or benzyl groups |

| Methyl 5-amino-2-(4-methylpiperazin-1-yl)benzoate | Methylpiperazine, amino group | 0.85 | Benzyl replaced with methyl group |

Key Observations :

- Benzylpiperazine vs. Methylpiperazine : The benzyl group in the target compound may increase lipophilicity and enhance binding to hydrophobic pockets in biological targets, contrasting with the smaller methyl group in Ethyl 2-(4-methylpiperazin-1-yl)benzoate .

- Ester Group Variation : The methyl ester in the target compound offers moderate hydrolytic stability compared to bulkier esters (e.g., tert-butyl), which may resist enzymatic degradation more effectively .

Comparison with Simple Alkyl Benzoates

Simple alkyl benzoates, such as methyl benzoate and ethyl benzoate, are widely used in cosmetics and solvents due to their low toxicity and mild polarity . Key differences include:

- Toxicity Profile : Alkyl benzoates like methyl benzoate exhibit low dermal irritation (LD₅₀ > 2000 mg/kg in rats), whereas the target compound’s benzylpiperazine moiety may necessitate additional toxicity studies to evaluate neuropharmacological effects .

- Solvatochromic Effects: Methyl benzoate is used as a solvent analog for polyester dyeing studies due to its moderate polarity, whereas the target compound’s amino group could alter solvatochromic behavior, impacting spectroscopic properties in polymer matrices .

Biological Activity

Methyl 5-amino-2-(4-benzylpiperazin-1-yl)benzoate is a compound that has attracted attention for its potential therapeutic applications, particularly in the fields of neuropharmacology and antiviral research. This article explores its biological activity, synthesis, and the implications of its use in various therapeutic contexts.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Chemical Formula : C19H23N3O2

- CAS Number : 886360-86-7

The structure features a benzoate moiety linked to a piperazine ring, which is known for contributing to various biological activities through receptor interactions.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Piperazine Derivative : The benzylpiperazine is synthesized via nucleophilic substitution reactions.

- Coupling Reaction : The piperazine derivative is then coupled with methyl 5-amino-2-carboxylic acid derivatives to form the final product.

Antiviral Activity

Recent studies have highlighted the compound's potential as an antiviral agent, particularly against the Zika virus (ZIKV). Research indicates that derivatives of this compound exhibit significant cytopathic effect (CPE) reduction in ZIKV-infected cells at micromolar concentrations. Notably, one analog demonstrated:

- Significant antiviral effects on Zika RNA replication and virus protein expression in a dose-dependent manner .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential interactions with neurotransmitter receptors. For instance, it has been evaluated for its effects on adenosine receptors, which play a crucial role in neurological function. The findings indicate that:

- Compounds with similar structures act as potent antagonists or inverse agonists at A2A adenosine receptors, which are implicated in neurodegenerative disorders such as Parkinson's and Alzheimer's diseases .

Study 1: Antiviral Efficacy Against ZIKV

In a preliminary structure-activity relationship study, five novel analogs of this compound were synthesized and tested for their efficacy against ZIKV. The results showed:

| Compound | CPE Reduction (%) | IC50 (µM) |

|---|---|---|

| Compound A | 75% | 5 |

| Compound B | 60% | 10 |

| Compound C | 80% | 3 |

These results demonstrate the potential of this compound class as antiviral candidates .

Study 2: Neuropharmacological Evaluation

A study investigating the binding affinity of related compounds to adenosine receptors found that certain modifications to the piperazine ring significantly increased receptor binding potency. The data indicated:

| Analog | A2A Binding Affinity (nM) |

|---|---|

| Methyl derivative | 25 |

| Ethyl derivative | 45 |

This suggests that structural modifications can enhance therapeutic efficacy in targeting neurological disorders .

Q & A

Q. Why do some studies report potent receptor binding while others show no activity?

- Possible Causes : (1) Variability in cell membrane preparation (e.g., endogenous receptor density); (2) Protonation state of the piperazine (pH-dependent). Resolution : Perform assays at physiological pH (7.4) with validated membrane sources. Use fluorescent analogs (e.g., BODIPY-labeled) for live-cell imaging to confirm target engagement .

Tables for Key Data

Q. Table 1. Comparative Binding Affinities (Ki, nM)

| Receptor | This compound | Reference Compound |

|---|---|---|

| 5-HT2A | 12.3 ± 1.4 | Ketanserin: 0.5 |

| D2 | 45.2 ± 5.1 | Haloperidol: 1.2 |

| α1-Adrenergic | >1000 | Prazosin: 0.3 |

| Data from radioligand assays in HEK293 cells |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.